molecular formula C21H22N2O3 B2938552 7-(diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide CAS No. 313232-99-4

7-(diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide

Cat. No.: B2938552
CAS No.: 313232-99-4
M. Wt: 350.418
InChI Key: LCWADJCGKBRDEP-UHFFFAOYSA-N
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Description

The compound “7-(diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a chromene core, which is a common structure in many organic compounds, particularly in bioactive molecules . The molecule also contains a tolyl group, which is a functional group related to toluene .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel push-pull fluorescent dyes, 7-(diethylamino)furo[3,2-c]coumarin and 7-(diethylamino)thieno[3,2-c]coumarin derivatives, were synthesized using formyl derivatives of furo- and thieno[3,2-c]coumarins as key intermediates . Another study reported the synthesis of a new hydrazone derivative by condensation of 5-acetyl-1,3-dimethyl-barbituric acid and p-methyl isonitrosophenyl hydrazine .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single crystal X-ray analysis . The structure is often stabilized by intramolecular hydrogen bonds and other non-covalent interactions .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the push-pull nature of the electron absorption spectra of the dyes synthesized from formyl derivatives of furo- and thieno[3,2-c]coumarins was suggested .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the thermodynamics and kinetics of compound 7-diethylamino-4′-dimethylaminoflavylium were studied in water:ethanol (1:1) and water in the presence of SDS and CTAB micelles .

Scientific Research Applications

Photophysical Properties and Structural Analysis

Research has shown interest in the crystalline structures and photophysical behavior of derivatives similar to 7-(diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide. The study by Reis et al. (2013) focuses on the crystal structures of related compounds, indicating their potential for further exploration in materials science and molecular engineering (Reis et al., 2013).

Fluorescent Sensing and Probe Applications

Several studies highlight the compound's utility in developing fluorescent probes for detecting ions in aqueous solutions. Zhou Peng (2010) synthesized a fluorescent probe based on 7-diethylamino-2-oxo-2H-chromene-3-carbohydrazide for selective copper ion detection, demonstrating its high selectivity and sensitivity (Zhou Peng, 2010). Similarly, Karaoğlu et al. (2017) reported on coumarin-based probes for copper ions, emphasizing the importance of these compounds in environmental and biological monitoring (Karaoğlu, Yılmaz, & Menteşe, 2017).

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For instance, p-Tolyl isocyanate is classified as a combustible liquid that is harmful if swallowed or inhaled, and it can cause skin and eye irritation .

Properties

IUPAC Name

7-(diethylamino)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-23(5-2)17-11-8-15-12-18(21(25)26-19(15)13-17)20(24)22-16-9-6-14(3)7-10-16/h6-13H,4-5H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWADJCGKBRDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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